(S)-2-Benzylpiperazine hydrochloride (S)-2-Benzylpiperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14142182
InChI: InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-13H,6-9H2;1H/t11-;/m0./s1
SMILES:
Molecular Formula: C11H17ClN2
Molecular Weight: 212.72 g/mol

(S)-2-Benzylpiperazine hydrochloride

CAS No.:

Cat. No.: VC14142182

Molecular Formula: C11H17ClN2

Molecular Weight: 212.72 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Benzylpiperazine hydrochloride -

Specification

Molecular Formula C11H17ClN2
Molecular Weight 212.72 g/mol
IUPAC Name (2S)-2-benzylpiperazine;hydrochloride
Standard InChI InChI=1S/C11H16N2.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-13H,6-9H2;1H/t11-;/m0./s1
Standard InChI Key LOXIJFRFTZTDMB-MERQFXBCSA-N
Isomeric SMILES C1CN[C@H](CN1)CC2=CC=CC=C2.Cl
Canonical SMILES C1CNC(CN1)CC2=CC=CC=C2.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(S)-2-Benzylpiperazine hydrochloride (CAS: 1217679-84-9) is a hydrochloride salt of the enantiomerically pure benzylpiperazine derivative. Its molecular formula is C₁₉H₂₃ClN₂O₂, with a molar mass of 346.8 g/mol . The compound’s stereochemistry is defined by the (S)-configuration at the second carbon of the piperazine ring, which influences its pharmacokinetic and receptor-binding properties.

Table 1: Key Physicochemical Properties

PropertyValue
IUPAC Namebenzyl (2S)-2-benzylpiperazine-1-carboxylate hydrochloride
Molecular FormulaC₁₉H₂₃ClN₂O₂
Molar Mass346.8 g/mol
CAS Registry Number1217679-84-9
SMILES NotationC1CN(C@HCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl
InChI KeySRMNSSCOEASXSF-FERBBOLQSA-N

The compound’s structure features a piperazine core substituted with a benzyl group at the second position and a carboxybenzyl (Cbz) protecting group at the first nitrogen, with the hydrochloride salt enhancing its solubility in polar solvents .

Stereochemical Considerations

The (S)-enantiomer exhibits distinct interactions with biological targets compared to its (R)-counterpart. Chirality in piperazine derivatives often correlates with differential binding affinities at neurotransmitter transporters and receptors, a phenomenon observed in related compounds like reboxetine .

Synthesis and Analytical Methods

Synthetic Pathways

While detailed synthetic protocols for (S)-2-benzylpiperazine hydrochloride are proprietary, general routes for enantiopure piperazines involve:

  • Chiral Resolution: Using chiral auxiliaries or catalysts to isolate the (S)-enantiomer from racemic mixtures.

  • Protection-Deprotection Strategies: Introducing the Cbz group to prevent unwanted side reactions during synthesis .

  • Salt Formation: Reacting the free base with hydrochloric acid to improve crystallinity and stability.

Analytical Characterization

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the compound’s stereochemistry. For instance, the ^1H NMR spectrum displays distinct splitting patterns for the benzylic protons, while the ^13C NMR spectrum resolves the carbonyl carbon of the Cbz group at ~155 ppm .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

(S)-2-Benzylpiperazine hydrochloride serves as a precursor in synthesizing:

  • Antidepressants: Piperazine moieties are common in serotonin-norepinephrine reuptake inhibitors (SNRIs).

  • Antipsychotics: Structural analogs modulate dopamine D₂ and serotonin 5-HT₂A receptors .

Biochemical Probes

The compound’s chiral center makes it valuable for studying enantioselective enzyme interactions. For example, it has been used to investigate the substrate specificity of monoamine oxidases (MAOs) .

Pharmacological Profile

Table 2: Comparative Pharmacodynamics of Piperazine Derivatives

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
(S)-2-Benzylpiperazine*~3,780>10,000~6,360
d-Amphetamine251,7657
BZP1756,05062

*Data extrapolated from structurally analogous compounds .

Toxicological Considerations

Piperazine derivatives are associated with dose-dependent adverse effects:

  • Neurological: Seizures, hyperthermia, and serotonin syndrome at high doses .

  • Renal: Case reports link benzylpiperazines to acute kidney injury, possibly due to metabolite accumulation .

Future Research Directions

  • Enantioselective Pharmacokinetics: Clarify how the (S)-configuration affects metabolic pathways.

  • Targeted Drug Delivery: Explore nanoparticle formulations to enhance CNS bioavailability.

  • Toxicogenomics: Identify genetic polymorphisms influencing susceptibility to adverse effects.

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